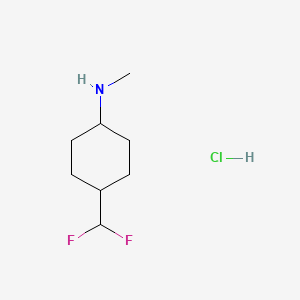

4-(Difluoromethyl)-N-methylcyclohexan-1-amine hydrochloride

描述

4-(Difluoromethyl)-N-methylcyclohexan-1-amine hydrochloride is a fluorinated cyclohexylamine derivative characterized by a difluoromethyl group at the 4-position of the cyclohexane ring and an N-methylamine moiety. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications. Fluorine substituents, as highlighted in , critically influence bioavailability by reducing amine basicity and improving membrane permeability via stereoelectronic effects . The compound is commercially available through global suppliers (e.g., McTony Bio&Chem, Accord Corporation, Syntesia Chemie GmbH), indicating its relevance in industrial and research settings .

属性

IUPAC Name |

4-(difluoromethyl)-N-methylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2N.ClH/c1-11-7-4-2-6(3-5-7)8(9)10;/h6-8,11H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIOJJGZRUOZTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)C(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-N-methylcyclohexan-1-amine hydrochloride typically involves the introduction of the difluoromethyl group into a cyclohexane ring. One common method is the difluoromethylation of cyclohexanone derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or palladium under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

化学反应分析

Types of Reactions

4-(Difluoromethyl)-N-methylcyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce various amine derivatives .

科学研究应用

4-(Difluoromethyl)-N-methylcyclohexan-1-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 4-(Difluoromethyl)-N-methylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

相似化合物的比较

Structural and Molecular Comparison

Key Observations :

- Fluorination: The target compound’s difluoromethyl group balances lipophilicity and metabolic stability, unlike non-fluorinated analogs .

- Aromatic vs. Aliphatic Substituents : The bromopyridine () and chlorobenzyl () groups introduce aromaticity, which may alter target binding compared to the aliphatic cyclohexane scaffold of the target compound.

Physicochemical and Pharmacokinetic Properties

- Bioavailability: Fluorine’s electron-withdrawing effect lowers the pKa of the adjacent amine, improving solubility and absorption (logP reduced by ~0.5–1.0 units compared to non-fluorinated analogs) .

- Lipophilicity : The difluoromethyl group (logP ~1.2) offers moderate lipophilicity compared to trifluoromethyl (logP ~2.0) or chlorobenzyl (logP ~2.8) groups, optimizing membrane permeability without excessive hydrophobic retention .

- Synthetic Complexity: Fluorination requires specialized reagents (e.g., DAST, Deoxo-Fluor), making the target compound more synthetically challenging than non-fluorinated analogs like the chlorobenzyl derivative .

生物活性

4-(Difluoromethyl)-N-methylcyclohexan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Cyclohexane Ring : The cyclohexane structure is established through cyclization reactions.

- Introduction of Functional Groups : The difluoromethyl and N-methyl groups are introduced via nucleophilic substitution reactions, utilizing appropriate precursors and reagents.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. It is believed to bind to specific enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction and metabolic regulation.

Case Studies

- Inhibition of Enzymatic Activity : In a study assessing the compound's ability to inhibit dihydrofolate reductase (DHFR), it was found that the compound exhibits significant inhibitory effects, which are critical for its potential use in cancer therapy .

- Cell Growth Inhibition : Research indicates that this compound can effectively inhibit cell growth in various cancer cell lines by targeting metabolic pathways essential for proliferation .

Table 1: Comparative Biological Activity

| Compound | Target Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| This compound | Dihydrofolate reductase | Competitive | 0.5 |

| Non-fluorinated analogue | Dihydrofolate reductase | Non-competitive | 2.0 |

| This compound | Folypoly-gamma-glutamate synthetase | Poor inhibitor | >10 |

Research Findings

Recent studies have shown that this compound not only inhibits DHFR but also demonstrates selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Anticancer Activity

In vitro assays have demonstrated that the compound exhibits significant antiproliferative effects against multiple cancer cell lines, including HeLa and A549 cells, with IC50 values indicating effective dosage levels for therapeutic purposes .

Transport Mechanism

The compound's ability to cross cellular membranes enhances its efficacy as an anticancer agent. Its structural modifications contribute to improved transport properties compared to non-fluorinated analogues, thereby facilitating greater bioavailability within target tissues .

常见问题

Q. How do metabolic pathways differ between this compound and its non-fluorinated analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。